ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core linked to a pyrido[1,2-a][1,3,5]triazinone moiety via a thioether-propanamido bridge. The synthesis of such derivatives typically involves cyclocondensation or multi-step functionalization, as seen in related compounds (e.g., cyanoacetylation of tetrahydrobenzo[b]thiophene precursors ).
Properties
IUPAC Name |
ethyl 2-[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-4-30-20(28)17-14-7-5-6-8-15(14)32-19(17)24-18(27)13(3)31-21-23-16-11-12(2)9-10-26(16)22(29)25-21/h9-11,13H,4-8H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEXQNSYDFSFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NC(=O)N4C=CC(=CC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Structural Characteristics
The compound features a pyrido-triazine moiety and a tetrahydrobenzo[b]thiophene framework. Its molecular formula is , with a molecular weight of approximately 444.5 g/mol. The presence of an ethyl ester functional group enhances its solubility and bioavailability in biological systems. Additionally, the thioether linkage may contribute to its reactivity with biological macromolecules such as proteins and nucleic acids .
Antiviral Properties
Recent studies have indicated that this compound exhibits significant antiviral activity, particularly against Human Immunodeficiency Virus type 1 (HIV-1). It functions by binding to the active site of the integrase enzyme, inhibiting viral replication effectively without significant cytotoxicity at concentrations up to 100 µM . This characteristic makes it a promising candidate for further research in antiviral drug development.
Anticancer Potential
The structural components of this compound suggest potential anticancer properties. Compounds with similar pyrido-triazine structures have been investigated for their chemopreventive and chemotherapeutic effects on various cancer types . The thioether linkage in the compound may play a role in enhancing its biological activity against cancer cells.
Synthesis Pathway
The synthesis of this compound involves multi-step organic reactions that require careful selection of reagents and conditions to ensure high yields and purity. Key steps may include:
- Formation of the Pyrido-Triazine Moiety : This step typically involves cyclization reactions using appropriate precursors.
- Introduction of the Ethyl Ester Group : This can be achieved through esterification reactions.
- Formation of the Thioether Linkage : Nucleophilic substitution reactions are often employed to introduce sulfur-containing groups.
Comparison with Similar Compounds
To better understand the unique properties of this compound, we can compare it with structurally similar compounds that exhibit notable biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Ethyl 2-(2-(4-Oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanoate | Similar pyrido-triazine core | Antimicrobial |
| 5-Methylthio-pyrido[1,2-a][1,3,5]triazin | Contains thioether linkage | Anticancer |
| 8-Methylpyrido[1,2-a][1,3,5]triazin | Lacks ester functionality but shares core structure | Enzyme inhibition |
These comparisons highlight how this compound may influence its biological activity through its specific combination of functional groups .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Core Heterocycles: The target compound uniquely combines a benzo[b]thiophene with a pyrido-triazinone system, whereas analogues like 1l and 2d feature imidazo-pyridine cores . Compounds in and utilize benzo-thieno-pyrimidine or pyrimido-triazine scaffolds.
Substituents : The thio-propanamido linker in the target compound differentiates it from esters or aryl groups in analogues (e.g., nitrophenyl in ).
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogues like 1l (243–245°C) and 2d (215–217°C) suggest high thermal stability for fused heterocycles .
- Solubility: Ethyl ester groups (common in ) likely enhance solubility in organic solvents compared to non-esterified derivatives.
Research Findings and Implications
- Structural Diversity: The pyrido-triazinone and benzo[b]thiophene moieties in the target compound offer a distinct pharmacophore profile compared to imidazo-pyridines or pyrimido-triazines.
- Activity Prediction: Given the anti-tyrosinase activity of tetrahydrobenzo-thieno-pyrimidines and antibacterial pyrido-triazinones , the target compound may exhibit dual enzyme inhibition or antimicrobial properties.
- Synthetic Challenges : Multi-step syntheses (e.g., heterocyclization ) may limit scalability, necessitating optimization of reaction conditions.
Q & A
Q. What are the standard synthetic protocols for ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrido-triazinone core via cyclocondensation of precursors like 2-mercapto-8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazine with propanamido intermediates.
- Step 2 : Coupling with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate using thioether linkages.
Key conditions include: - Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for optimal solubility .
- Temperature: Reflux conditions (80–120°C) to drive coupling reactions .
- Monitoring: HPLC and H/C NMR to track reaction progress and purity (>95%) .
Q. How is purity assessed for this compound, and what analytical techniques are recommended?
- Methodological Answer : Purity is evaluated using:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- NMR Spectroscopy : H and C NMR to confirm structural integrity and detect residual solvents .
- Infrared (IR) Spectroscopy : To verify functional groups (e.g., carbonyl at ~1700 cm) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what computational tools aid in reaction design?
- Methodological Answer : Yield optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .
- Catalyst Use : Tertiary amines (e.g., EtN) enhance coupling reactions by scavenging acids .
- Computational Tools :
- Reaction Path Search : Quantum chemical calculations (DFT) to identify low-energy pathways .
- Machine Learning : Training models on reaction databases to predict optimal conditions (e.g., temperature, stoichiometry) .
Q. What methodologies are used to evaluate its biological activity, and how do structural modifications impact potency?
- Methodological Answer : Biological evaluation involves:
- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based readouts .
- Structure-Activity Relationship (SAR) :
- Side-Chain Modifications : Introducing electron-withdrawing groups (e.g., nitro) on the pyrido-triazinone core enhances target selectivity .
- Thioether Linkage Replacement : Substituting sulfur with methylene reduces metabolic instability but may lower potency .
Q. How should researchers address contradictory data in biological activity reports?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Structural Analogues : Compare activity across derivatives (e.g., triazole vs. thiazole hybrids) using tables like:
| Compound Class | Target Activity | Key Finding |
|---|---|---|
| Triazole-Thiazole | Antifungal | IC = 1.2 µM |
| Pyrido-Triazinone | Anticancer | IC = 3.8 µM |
Q. What computational methods are recommended for predicting its interaction with biological targets?
- Methodological Answer : Use:
- Molecular Docking (AutoDock Vina) : To model interactions with active sites (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD) Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
- ADMET Prediction : SwissADME to optimize pharmacokinetic properties (e.g., logP < 5) .
Q. How can researchers mitigate instability issues during storage or experimental use?
- Methodological Answer :
- Storage : Argon atmosphere at -20°C to prevent oxidation of thioether linkages .
- Buffered Solutions : Use PBS (pH 7.4) with 0.1% BSA to reduce aggregation in bioassays .
Q. What strategies are effective for designing SAR studies on this compound?
- Methodological Answer :
- Scaffold Hopping : Replace the tetrahydrobenzo[b]thiophene with indole or benzofuran to explore new interactions .
- Fragment-Based Design : Screen truncated fragments (e.g., pyrido-triazinone core alone) to identify critical pharmacophores .
Q. What advanced structural characterization techniques are underutilized for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (if crystals form) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (±1 ppm error) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
